Cas no 1261233-51-5 ([1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester)
![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1261233-51-5x500.png)
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
- tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate
- tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
- 1261233-51-5
- AKOS015939706
- DB-249249
- tert-Butyl(1-(6-chloropyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
-
- MDL: MFCD18380510
- インチ: InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-5-7-20(9-11)13-8-12(16)17-10-18-13/h8,10-11H,5-7,9H2,1-4H3
- InChIKey: PBGQWBVCWJQYKT-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC=NC(=C2)Cl
計算された属性
- 精确分子量: 326.1509537Da
- 同位素质量: 326.1509537Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 388
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 58.6Ų
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 090373-500mg |
1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester |
1261233-51-5 | 500mg |
£320.00 | 2022-03-01 | ||
Chemenu | CM374397-1g |
tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate |
1261233-51-5 | 95%+ | 1g |
$635 | 2023-02-03 |
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl esterに関する追加情報
Recent Advances in the Study of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1261233-51-5)
The compound [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1261233-51-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique pyrimidine and piperidine scaffold, serves as a key intermediate in the synthesis of various biologically active compounds. Recent studies have focused on its role in the development of kinase inhibitors, particularly those targeting cancer-related pathways.
One of the most notable findings in recent research is the compound's utility in the synthesis of selective inhibitors for protein kinases involved in cell proliferation and survival. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as PI3K and mTOR, which are critical targets in oncology. The study highlighted the compound's ability to modulate kinase activity with high selectivity, reducing off-target effects and improving therapeutic efficacy.
Further investigations into the pharmacokinetic properties of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester have revealed its favorable metabolic stability and bioavailability. Researchers have employed advanced techniques such as LC-MS/MS and NMR spectroscopy to characterize its metabolic pathways and identify potential metabolites. These studies have provided valuable insights into the compound's behavior in biological systems, paving the way for its optimization in drug development.
In addition to its applications in oncology, recent work has explored the compound's potential in treating neurodegenerative diseases. A 2024 preprint article suggested that derivatives of this molecule could modulate neuroinflammatory pathways, offering a novel approach to addressing conditions like Alzheimer's disease. The study utilized in vitro and in vivo models to demonstrate the compound's ability to cross the blood-brain barrier and exert neuroprotective effects.
The synthetic accessibility of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has also been a focus of recent research. Innovations in green chemistry have led to more efficient and sustainable synthetic routes, reducing the environmental impact of its production. A recent patent application disclosed a novel catalytic method for its synthesis, achieving higher yields and purity while minimizing waste generation.
Looking ahead, the compound's versatility and promising biological activity suggest it will remain a focal point in medicinal chemistry research. Ongoing clinical trials evaluating its derivatives in various therapeutic areas are expected to provide further validation of its potential. As research continues to uncover new applications and optimize its properties, [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is poised to make significant contributions to the development of next-generation therapeutics.
1261233-51-5 ([1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester) Related Products
- 2136429-09-7(methyl (3S)-3-amino-3-{spiro2.2pentan-1-yl}propanoate)
- 1017209-93-6(4-(4-fluoro-3-methylphenyl)butan-2-one)
- 1019105-24-8(3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)
- 2227977-85-5((2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane)
- 179033-21-7(2-(2,6-Dioxo-piperidin-3-yl)-4,5,6,7-tetrafluoro-isoindole-1,3-dione)
- 152169-60-3(Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate)
- 2226204-90-4(Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate)
- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)
- 925147-29-1(1-(1-ethylpyrazol-4-yl)ethanone)
- 913841-83-5(L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester)




